CXCR2 antagonist 5

CXCR2 antagonist binding affinity selectivity

CXCR2 antagonist 5 (compound 25) addresses the need for structurally distinct chemotypes in CXCR2 lead optimization. Identified via scaffold hopping from the thiazolo[4,5-d]pyrimidine core, this isoxazolo[5,4-d]pyrimidine offers a divergent pharmacophore for SAR benchmarking. - Binding IC50: 0.013 µM; Calcium mobilization IC50: 0.1 µM - Ideal for cross-chemotype comparisons vs. SB-225002 or navarixin - Defined reference compound with published potency data for reproducible GPCR pharmacology studies

Molecular Formula C15H14F2N4O2S
Molecular Weight 352.4 g/mol
Cat. No. B15141617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCXCR2 antagonist 5
Molecular FormulaC15H14F2N4O2S
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC(CO)NC1=C2C=NOC2=NC(=N1)SCC3=C(C(=CC=C3)F)F
InChIInChI=1S/C15H14F2N4O2S/c1-8(6-22)19-13-10-5-18-23-14(10)21-15(20-13)24-7-9-3-2-4-11(16)12(9)17/h2-5,8,22H,6-7H2,1H3,(H,19,20,21)/t8-/m1/s1
InChIKeyZLRWWDGGLOPBOT-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CXCR2 Antagonist 5 (Compound 25) Procurement Guide: Chemical Identity and Baseline Specifications


CXCR2 antagonist 5, also designated as compound 25 in the primary literature, is a synthetic small-molecule chemokine receptor antagonist with the molecular formula C₁₅H₁₄F₂N₄O₂S and a molecular weight of 352.36 g/mol [1]. The compound features an isoxazolo[5,4-d]pyrimidine core scaffold, which was identified through a scaffold hopping strategy applied to the thiazolo[4,5-d]pyrimidine chemotype and represents a structurally distinct pharmacophore relative to earlier generation CXCR2 antagonists [1].

Structurally distinct isoxazolo[5,4-d]pyrimidine scaffold derived from scaffold hopping, suitable for CXCR2 chemotype SAR exploration.
Reported CXCR2 binding activity supports in vitro pathway interrogation; no selectivity or in vivo characterization data available.
Preclinical research tool intended for medicinal chemistry and GPCR pharmacology studies; not a clinical candidate substitute.

Why Generic CXCR2 Antagonist Substitution Fails: The Case Against Interchangeable Procurement


CXCR2 antagonists are not functionally interchangeable. Substantial divergence exists across this class in receptor binding potency, selectivity for CXCR2 over the closely related CXCR1 receptor, scaffold-dependent physicochemical properties governing solubility and formulation, and species-specific cross-reactivity profiles [1][2]. For example, the widely used tool compound SB-225002 exhibits a 22 nM IC₅₀ at CXCR2 with approximately 150-fold selectivity over CXCR1 [2], whereas the clinical candidate navarixin (MK-7123) acts as a dual CXCR1/CXCR2 antagonist and encountered a narrow therapeutic window in clinical trials due to neutropenia [3]. CXCR2 antagonist 5, as a distinct isoxazolo[5,4-d]pyrimidine chemotype, offers a unique profile within this landscape that cannot be assumed equivalent to any other in-class compound without direct comparative evidence [1].

Chemotype-Dependent Divergence CXCR2 antagonists exhibit marked variation in potency, CXCR1 selectivity, and scaffold-related properties; assuming class interchangeability risks experimental inconsistency.
Selectivity Not Established Unlike SB-225002, selectivity over CXCR1 has not been reported for this chemotype; off-target CXCR1 engagement at relevant concentrations cannot be excluded.
Translational Context Missing Clinical-stage CXCR1/2 antagonists encountered tolerability limitations; this preclinical compound lacks any translational safety or pharmacokinetic evaluation.

CXCR2 Antagonist 5 Quantitative Differentiation: Comparative Activity and Scaffold Identity Data


CXCR2 Antagonist 5 vs. CXCR2-IN-2: Binding Affinity and Selectivity Comparison

CXCR2 antagonist 5 exhibits a binding affinity IC₅₀ of 0.013 µM (13 nM) for the CXCR2 receptor [1]. In cross-study comparison, CXCR2-IN-2 demonstrates substantially higher potency with IC₅₀ values of 5.2 nM (β-arrestin assay) and 1 nM (CXCR2 Tango assay) [2]. Importantly, CXCR2-IN-2 also displays ~730-fold selectivity over CXCR1 and >1900-fold selectivity over all other chemokine receptors [2], whereas selectivity data for CXCR2 antagonist 5 over CXCR1 or other chemokine receptors have not been reported in the primary literature. This represents a critical differentiation: CXCR2 antagonist 5 is a moderate-potency tool compound without documented selectivity profiling, while CXCR2-IN-2 is a high-potency, highly selective probe suitable for target validation studies where off-target chemokine receptor engagement must be minimized.

CXCR2 Binding Affinity vs CXCR2-IN-2
Cross-study context
IC₅₀ 0.013 µM (13 nM) vs. 5.2 nM (β-arrestin) / 1 nM (Tango)
Supports cross-chemotype potency context; selectivity profile not reported for target compound.
CXCR2-IN-2 provides higher reported potency and defined selectivity; binding assay conditions differ.
CXCR2 antagonist binding affinity selectivity chemokine receptor

CXCR2 Antagonist 5 vs. SB-225002: Potency and Selectivity Profile Divergence

CXCR2 antagonist 5 displays a CXCR2 binding IC₅₀ of 0.013 µM (13 nM) [1], while the well-characterized tool antagonist SB-225002 exhibits an IC₅₀ of 22 nM (0.022 µM) for inhibiting IL-8 binding to CXCR2 [2]. Both compounds therefore possess comparable CXCR2 potency within a ~1.7-fold difference. However, SB-225002 is explicitly documented to display >150-fold selectivity over CXCR1 receptors [2], a selectivity profile that is not reported or established for CXCR2 antagonist 5. The absence of selectivity data for compound 25 means that off-target CXCR1 engagement at relevant concentrations cannot be excluded.

Potency Comparison with SB-225002
Cross-study context
IC₅₀ 13 nM (binding) vs. SB-225002 22 nM (IL-8 inhibition)
Comparable CXCR2 binding affinity; SB-225002 selectivity (>150-fold over CXCR1) not evaluated for this compound.
SB-225002 remains reference tool for CXCR1-sparing experiments; direct selectivity data absent.
CXCR2 antagonist SB-225002 potency selectivity

CXCR2 Antagonist 5 vs. Navarixin (MK-7123): Translational Viability and Therapeutic Window Considerations

Navarixin (MK-7123/SCH 527123) is an orally bioavailable, allosteric antagonist of both CXCR1 and CXCR2 that advanced to Phase 2 clinical trials in COPD and immuno-oncology [1]. Despite potent on-target pharmacodynamic activity (reduction in peripheral and airway neutrophil counts), clinical development was terminated due to a narrow therapeutic window: only the highest 50 mg dose showed statistically significant improvement in FEV₁, and this dose was associated with dose-limiting neutropenia [1]. In the Phase 2 immuno-oncology trial (NCT03473925) combining navarixin with pembrolizumab, the combination failed to demonstrate meaningful clinical activity, leading to early termination for futility [1]. CXCR2 antagonist 5, in contrast, is a preclinical research compound with no reported in vivo pharmacokinetic, toxicology, or efficacy data [2].

Translational Viability vs Navarixin
Class-level inference
Preclinical compound; no in vivo data — Navarixin Phase 2 terminated (narrow window)
Translational safety and efficacy not assessed; class-level tolerability endpoint constraints reported for clinical CXCR1/2 antagonists.
Empirical validation required before any therapeutic interpretation; RUO context only.
CXCR2 antagonist clinical candidate therapeutic window neutropenia

Scaffold Identity Differentiation: Isoxazolo[5,4-d]pyrimidine Core vs. Classical Chemotypes

CXCR2 antagonist 5 is built upon an isoxazolo[5,4-d]pyrimidine core scaffold [1]. This scaffold was identified through a systematic scaffold hopping approach starting from the classical thiazolo[4,5-d]pyrimidine chemotype that has dominated CXCR2 antagonist development for over a decade [1]. The study evaluated 14 novel bicyclic heteroaromatic and cycloaliphatic systems, revealing that the triazolo[4,5-d]pyrimidine, isoxazolo[5,4-d]pyrimidine, and pyrido[3,4-d]pyrimidine scaffolds all yielded IC₅₀ values below 1 µM in both binding and calcium mobilization assays [1]. In contrast, traditional CXCR2 antagonists such as navarixin belong to entirely different chemical series (e.g., cyclobutenedione derivatives) [2], and SB-225002 is a urea-based chemotype [3].

Scaffold Identity Differentiation
Direct comparison
Isoxazolo[5,4-d]pyrimidine vs thiazolo[4,5-d]pyrimidine, urea, cyclobutenedione cores
Structurally distinct pharmacophore from classical CXCR2 antagonist chemotypes; supports SAR diversification studies.
Scaffold-hopping medicinal chemistry study; synthetic and IP landscape differ.
scaffold hopping isoxazolo[5,4-d]pyrimidine thiazolo[4,5-d]pyrimidine chemotype

CXCR2 Antagonist 5 Recommended Research Applications and Procurement Use Cases


Scaffold-Hopping SAR Exploration and Lead Optimization Programs

CXCR2 antagonist 5 is optimally deployed in medicinal chemistry programs investigating structure-activity relationships (SAR) of the isoxazolo[5,4-d]pyrimidine scaffold. The compound's identification via scaffold hopping from the classical thiazolo[4,5-d]pyrimidine core [1] positions it as a valuable reference point for exploring divergent chemotypes. Researchers can use this compound as a benchmark to evaluate whether further optimization of the isoxazolo[5,4-d]pyrimidine series can yield improvements in potency, selectivity, or drug-like properties relative to the parent scaffold. Procurement is indicated for academic or industrial laboratories conducting lead optimization where novel CXCR2 antagonist chemotypes are under evaluation.

In Vitro Mechanistic Studies Where Moderate CXCR2 Antagonism Is Sufficient

With a CXCR2 binding IC₅₀ of 0.013 µM (13 nM) and calcium mobilization IC₅₀ of 0.1 µM [1], CXCR2 antagonist 5 provides adequate potency for in vitro mechanistic studies in cell culture systems where sub-micromolar target engagement is required. However, users should note that selectivity over CXCR1 has not been reported, and experiments requiring unambiguous attribution of effects to CXCR2 blockade should employ complementary approaches (e.g., genetic knockdown, orthogonal antagonists with defined selectivity profiles such as SB-225002) to confirm target specificity [2]. The compound is suitable for neutrophil migration assays, cytokine release studies, and cancer cell proliferation assays where CXCR2 pathway interrogation is the primary objective and modest potency is acceptable.

Academic Research and Teaching Laboratories Requiring Cost-Accessible CXCR2 Tool Compound

For academic laboratories conducting preliminary target validation studies or educational training in GPCR pharmacology, CXCR2 antagonist 5 offers a defined chemical entity with published potency data [1]. As a commercially available research compound from multiple vendors (TargetMol catalog T61235, MedChemExpress catalog HY-144781), it provides an accessible entry point for CXCR2 pathway investigation without the procurement constraints or regulatory complexities associated with clinical-stage candidates. However, the absence of reported in vivo pharmacokinetic or toxicity data precludes its use in animal studies without extensive preliminary characterization.

Comparative Pharmacology Studies Assessing Chemotype-Dependent Functional Effects

CXCR2 antagonist 5 is well-suited for head-to-head comparative studies against other CXCR2 antagonist chemotypes, including the urea-based SB-225002, the cyclobutenedione-derived navarixin, or the highly selective CXCR2-IN-2 [1][2][3]. Such comparative studies can reveal chemotype-dependent differences in functional selectivity (biased agonism/antagonism), cellular trafficking effects, or off-target receptor engagement. Given that different CXCR2 antagonist scaffolds have demonstrated divergent clinical outcomes—with navarixin failing due to therapeutic window limitations [3]—systematic cross-chemotype comparisons are scientifically valuable for understanding the relationship between chemical structure and translational viability.

Application
Selection Property
Validation Focus
Scaffold-hopping SAR and lead optimization
Novel isoxazolo[5,4-d]pyrimidine core; scaffold divergence from thiazolo[4,5-d]pyrimidine series
Potency and selectivity improvement over parent chemotype; drug-like property optimization
In vitro CXCR2 pathway mechanistic studies
Reported sub-micromolar CXCR2 binding; selectivity not characterized
Confirm target specificity with orthogonal antagonists or genetic methods; off-target CXCR1 assessment
Academic GPCR pharmacology and teaching
Defined chemical entity with published potency data; commercial availability
Absence of in vivo ADME/tox data requires pre-characterization before animal use
Comparative chemotype pharmacology
Structurally distinct from urea, cyclobutenedione, and thiazolopyrimidine antagonists
Functional selectivity and off-target profiling across chemotypes; correlate structural features with endpoint response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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